molecular formula C8H12O4 B13333360 Methyl 2-acetyl-4-oxovalerate CAS No. 85392-47-8

Methyl 2-acetyl-4-oxovalerate

Katalognummer: B13333360
CAS-Nummer: 85392-47-8
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: NXEIASUEVWZIDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-acetyl-4-oxovalerate, also known as methyl 2-acetyl-4-oxopentanoate, is an organic compound with the molecular formula C8H12O4. It is a derivative of valeric acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-acetyl-4-oxovalerate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methyl-2-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-acetyl-4-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-acetyl-4-oxovalerate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Wirkmechanismus

The mechanism of action of methyl 2-acetyl-4-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and physiological functions .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-acetyl-4-oxovalerate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.

Eigenschaften

CAS-Nummer

85392-47-8

Molekularformel

C8H12O4

Molekulargewicht

172.18 g/mol

IUPAC-Name

methyl 2-acetyl-4-oxopentanoate

InChI

InChI=1S/C8H12O4/c1-5(9)4-7(6(2)10)8(11)12-3/h7H,4H2,1-3H3

InChI-Schlüssel

NXEIASUEVWZIDO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(C(=O)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.